molecular formula C14H17BF3NO3 B13727133 1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridin-3-yl)ethan-1-one

1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridin-3-yl)ethan-1-one

Cat. No.: B13727133
M. Wt: 315.10 g/mol
InChI Key: HWOBSNLUGMYOHV-UHFFFAOYSA-N
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Description

1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridin-3-yl)ethan-1-one is a complex organic compound that features a boronate ester group, a trifluoromethyl group, and a pyridine ring

Properties

Molecular Formula

C14H17BF3NO3

Molecular Weight

315.10 g/mol

IUPAC Name

1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridin-3-yl]ethanone

InChI

InChI=1S/C14H17BF3NO3/c1-8(20)10-6-9(7-19-11(10)14(16,17)18)15-21-12(2,3)13(4,5)22-15/h6-7H,1-5H3

InChI Key

HWOBSNLUGMYOHV-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)C(F)(F)F)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridin-3-yl)ethan-1-one typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates.

    Boronate Ester Formation: The boronate ester group is typically introduced through a reaction with bis(pinacolato)diboron (B2Pin2) under palladium-catalyzed conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridin-3-yl)ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced boronate esters or other reduced products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring or the boronate ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halides, nucleophiles, or electrophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield boronic acids, while reduction may produce reduced boronate esters.

Scientific Research Applications

1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridin-3-yl)ethan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and catalysis.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridin-3-yl)ethan-1-one depends on its specific application. In catalysis, it may act as a ligand or catalyst precursor, facilitating various chemical transformations. In biological systems, it may interact with specific molecular targets or pathways, influencing biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)ethan-1-one: Lacks the trifluoromethyl group.

    1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-methylpyridin-3-yl)ethan-1-one: Contains a methyl group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridin-3-yl)ethan-1-one imparts unique electronic and steric properties, making it distinct from similar compounds

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